3-cyclopropyl-1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine
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Overview
Description
3-Cyclopropyl-1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is a complex organic compound that features a cyclopropyl group, a trifluoroethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the cyclopropyl and trifluoroethyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the pyrazole ring or the trifluoroethyl group, resulting in the formation of various reduced derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the pyrazole ring and the trifluoroethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, cyclopropyl derivatives, and trifluoroethyl-modified compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
- 1-(2,2,2
Properties
Molecular Formula |
C13H16F3N5 |
---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H16F3N5/c1-20-12(4-11(19-20)10-2-3-10)17-5-9-6-18-21(7-9)8-13(14,15)16/h4,6-7,10,17H,2-3,5,8H2,1H3 |
InChI Key |
CDUKXJFRXFXDOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CN(N=C3)CC(F)(F)F |
Origin of Product |
United States |
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